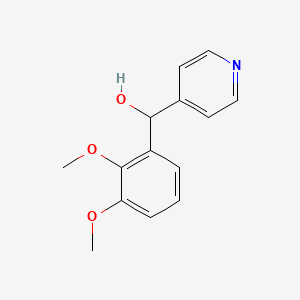

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

Description

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a 2,3-dimethoxyphenyl group linked to a 4-pyridinyl moiety via a hydroxymethyl bridge. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol (CAS: 88686-30-0) . The compound’s structure combines electron-rich aromatic systems (methoxy groups on the phenyl ring) with the hydrogen-bonding capacity of the pyridine and alcohol groups, making it a versatile intermediate in medicinal chemistry. It is primarily utilized in research settings for synthesizing receptor-targeted molecules, particularly serotonin (5-HT) receptor modulators .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFMPRSXHIYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310921 | |

| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243640-27-9 | |

| Record name | α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243640-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol typically involves the reaction of (2,3-dimethoxyphenyl)boronic acid with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

Oxidation: (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable applications include:

- Anticancer Activity: Studies have indicated that (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation .

- Antimicrobial Properties: Preliminary research suggests that this compound may possess antimicrobial activity against specific pathogens, although detailed efficacy studies are still ongoing .

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol serves as a valuable tool for studying biochemical interactions:

- Enzyme Inhibition Studies: Its structural characteristics make it a candidate for investigating enzyme inhibition, particularly in drug metabolism pathways involving cytochrome P450 enzymes.

- Protein-Ligand Interaction Studies: The compound is utilized to explore binding affinities and interaction dynamics with various proteins, contributing to the understanding of drug design and efficacy.

Materials Science

The unique properties of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol allow for its use in materials science:

- Synthesis of Novel Polymers: It acts as a building block for creating new polymeric materials with enhanced properties, such as increased thermal stability and chemical resistance.

- Development of Coatings: The compound's chemical structure enables its application in creating coatings that provide protective barriers against environmental degradation.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer effects of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 25 |

| 20 | 50 | 60 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol with structurally related compounds, emphasizing differences in substituents, molecular properties, and biological activities:

Key Findings from Comparisons

Impact of Substituents on Bioactivity: The addition of a fluorophenyl-piperidine moiety (as in the S-enantiomer in ) enhances 5-HT2A receptor binding affinity due to increased steric bulk and lipophilicity. This modification is critical for central nervous system (CNS) penetration, unlike the parent compound, which lacks such targeting. Replacement of the hydroxymethyl group with a ketone (e.g., in C₁₅H₁₅NO₃ ) eliminates hydrogen-bond donor capacity, reducing interactions with polar receptor residues but improving metabolic stability.

Role of Heterocyclic Extensions :

Biological Activity

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is a compound with significant potential in various biological applications. Its structure, characterized by a dimethoxyphenyl group and a pyridinyl moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.27 g/mol

- CAS Number : 243640-27-9

The biological activity of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cholinesterase and carbonic anhydrase, which are crucial for neurotransmission and acid-base balance, respectively .

- Receptor Interaction : It may interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol has antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although the specific mechanisms require further investigation.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol:

Table 1: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol was tested on various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with a notable induction of apoptosis as evidenced by increased caspase-3 activity .

Pharmacokinetics

The pharmacokinetic profile of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol suggests favorable absorption and distribution properties. Studies indicate that the compound is metabolized by cytochrome P450 enzymes, which could influence its efficacy and safety profile in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.